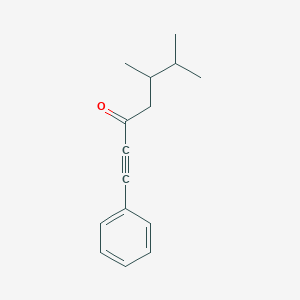

5,6-Dimethyl-1-phenylhept-1-yn-3-one

Description

Structure

3D Structure

Properties

CAS No. |

918638-78-5 |

|---|---|

Molecular Formula |

C15H18O |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

5,6-dimethyl-1-phenylhept-1-yn-3-one |

InChI |

InChI=1S/C15H18O/c1-12(2)13(3)11-15(16)10-9-14-7-5-4-6-8-14/h4-8,12-13H,11H2,1-3H3 |

InChI Key |

CAPFLOCEEOOVON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)CC(=O)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 5,6 Dimethyl 1 Phenylhept 1 Yn 3 One

Reactions at the Alkynyl Moiety

The carbon-carbon triple bond in 5,6-Dimethyl-1-phenylhept-1-yn-3-one is an electron-rich region, making it susceptible to a variety of addition and functionalization reactions.

Nucleophilic Additions to the Triple Bond

In analogy to other α,β-alkynyl ketones, the triple bond of this compound is expected to be activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the alkyne. Nucleophiles would likely add to the β-carbon (C-2), leading to the formation of enolates or their corresponding keto-tautomers. The regioselectivity of this addition would be governed by the electronic influence of both the phenyl and the carbonyl groups.

Cycloaddition Reactions Involving the Alkyne

The alkynyl group is a prime candidate for participation in cycloaddition reactions. For instance, in a [3+2] cycloaddition, such as the Huisgen 1,3-dipolar cycloaddition, it could react with azides, nitrile oxides, or diazomethanes to form five-membered heterocyclic rings like triazoles, isoxazoles, or pyrazoles, respectively. Furthermore, as a dienophile, it could potentially undergo Diels-Alder or [4+2] cycloadditions with suitable dienes, although the steric hindrance from the adjacent bulky groups might influence the reaction feasibility and stereoselectivity.

Electrophilic Additions to the Alkyne

While less favored than nucleophilic additions due to the deactivating effect of the carbonyl group, electrophilic additions to the alkyne are also conceivable. Reactions with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) could proceed, though potentially requiring harsher conditions than for an isolated alkyne. The regioselectivity of such additions would be an interesting subject of study, influenced by the competing electronic effects of the phenyl and keto substituents.

Metal-Catalyzed Alkyne Functionalization

The triple bond is an excellent handle for various metal-catalyzed transformations. Reactions such as palladium-catalyzed cross-coupling (e.g., Sonogashira coupling), gold- or platinum-catalyzed hydration to form a dicarbonyl compound, or ruthenium-catalyzed click reactions could be envisioned. These reactions would offer powerful tools for further molecular elaboration. Transition metal catalysis could also enable C-H functionalization at positions adjacent to the alkyne or on the phenyl ring.

Reactions at the Carbonyl Group

The ketone functionality at the C-3 position provides another reactive center within the molecule.

Nucleophilic Additions to the Ketone

The carbonyl carbon is electrophilic and thus susceptible to attack by a wide range of nucleophiles. researchgate.net This fundamental reaction in organic chemistry could involve organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, or hydride reagents (e.g., NaBH₄, LiAlH₄) to yield the corresponding secondary alcohol. Other nucleophiles like cyanide (forming a cyanohydrin) or amines (forming imines or enamines) could also be employed. The stereochemical outcome of such additions would be influenced by the steric bulk of the neighboring groups.

Condensation Reactions of the Ynone

The carbonyl group in this compound is a key site for reactivity, readily undergoing condensation reactions with various nucleophiles. A prominent example of this reactivity is its reaction with hydrazine (B178648) and its derivatives, which is a well-established method for the synthesis of pyrazole (B372694) heterocycles. researchgate.netresearchgate.net

The reaction is initiated by the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ynone. This is typically followed by a dehydration step and subsequent intramolecular cyclization involving the alkyne moiety to yield the stable aromatic pyrazole ring. The reaction is often catalyzed by a small amount of acid. researchgate.net The general mechanism involves the formation of a hydrazone intermediate, which then undergoes cyclization. libretexts.org

For this compound, reaction with hydrazine hydrate (B1144303) would be expected to yield 3-(3,4-dimethylpentyl)-5-phenyl-1H-pyrazole. The use of substituted hydrazines, such as phenylhydrazine, would lead to N-substituted pyrazoles, in this case, 3-(3,4-dimethylpentyl)-1,5-diphenyl-1H-pyrazole.

| Reactant | Reagent | Conditions | Expected Product |

| This compound | Hydrazine hydrate | Ethanol, Acetic acid (cat.), Reflux | 3-(3,4-Dimethylpentyl)-5-phenyl-1H-pyrazole |

| This compound | Phenylhydrazine | Ethanol, Reflux | 3-(3,4-Dimethylpentyl)-1,5-diphenyl-1H-pyrazole |

| This compound | Methylhydrazine | Methanol, Acetic acid (cat.), RT | 3-(3,4-Dimethylpentyl)-1-methyl-5-phenyl-1H-pyrazole & 5-(3,4-Dimethylpentyl)-1-methyl-3-phenyl-1H-pyrazole (isomer mixture) |

Alpha-Substitution Reactions

The carbon atom adjacent to the carbonyl group (the α-carbon, C-4) in this compound possesses acidic protons. These protons can be removed by a strong base to form a nucleophilic enolate intermediate. msu.eduwikipedia.org This enolate can then react with various electrophiles in an α-substitution reaction, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C-4 position.

The formation of the enolate is a critical step and is typically achieved using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) at low temperatures to prevent side reactions. Once formed, the enolate can be quenched with an electrophile. For instance, reaction with an alkyl halide, like methyl iodide, would introduce a methyl group at the alpha position. wikipedia.org

It is important to note that the regioselectivity of enolate formation is not a concern for this molecule as there is only one α-carbon with protons. However, the reactivity of the enolate is subject to the typical constraints of SN2 reactions when alkyl halides are used as electrophiles. wikipedia.org

| Base | Electrophile | Conditions | Expected Product |

| Lithium diisopropylamide (LDA) | Methyl iodide | THF, -78 °C to RT | 4,5,6-Trimethyl-1-phenylhept-1-yn-3-one |

| Lithium diisopropylamide (LDA) | Benzyl bromide | THF, -78 °C to RT | 4-Benzyl-5,6-dimethyl-1-phenylhept-1-yn-3-one |

| Lithium diisopropylamide (LDA) | N-Bromosuccinimide (NBS) | THF, -78 °C | 4-Bromo-5,6-dimethyl-1-phenylhept-1-yn-3-one |

Transformations Involving the Alkyl Chain and Phenyl Substituent

While the conjugated ynone system is the most reactive part of the molecule, the alkyl chain and the terminal phenyl ring can also undergo chemical transformations, typically under more forcing conditions.

Functionalization of Methyl Groups at C-5 and C-6

The methyl groups at the C-5 and C-6 positions are part of a saturated alkyl chain and are generally unreactive. Their functionalization typically requires radical-based reactions. For instance, free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), could introduce a halogen atom. However, this type of reaction often suffers from a lack of selectivity, potentially leading to a mixture of products halogenated at various positions on the alkyl chain, including the methine proton at C-5. Selective functionalization of one specific methyl group over the others presents a significant synthetic challenge.

| Reagent | Conditions | Potential Products (Illustrative) |

| N-Bromosuccinimide, AIBN | CCl₄, Reflux | Mixture including 5-(Bromomethyl)-6-methyl-1-phenylhept-1-yn-3-one and 6-Bromo-5,6-dimethyl-1-phenylhept-1-yn-3-one |

Reactions of the Phenyl Ring and Aromatic Derivatives

The terminal phenyl ring can undergo electrophilic aromatic substitution. The phenylethynyl ketone group is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position.

Common electrophilic aromatic substitution reactions such as nitration (using a mixture of nitric acid and sulfuric acid), halogenation (using Br₂ with a Lewis acid catalyst like FeBr₃), and Friedel-Crafts acylation (using an acyl chloride with AlCl₃) would be expected to yield the corresponding meta-substituted derivatives as the major products. The deactivating nature of the substituent means that harsher reaction conditions may be required compared to benzene.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 5,6-Dimethyl-1-(3-nitrophenyl)hept-1-yn-3-one |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromophenyl)-5,6-dimethylhept-1-yn-3-one |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(3-Acetylphenyl)-5,6-dimethylhept-1-yn-3-one |

Rearrangement Reactions of this compound Analogues

Meyer-Schuster Rearrangement Analogues

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated carbonyl compound. osmarks.netwikipedia.org The substrate for this reaction is not the ynone itself, but its corresponding tertiary alcohol analogue, 5,6-Dimethyl-1-phenylhept-1-yn-3-ol .

This rearrangement proceeds via protonation of the hydroxyl group, followed by its elimination as water to form an allene (B1206475) carbocation intermediate. Subsequent attack by water and tautomerization leads to the formation of an α,β-unsaturated ketone (an enone). osmarks.net For the tertiary alcohol analogue of the title compound, the Meyer-Schuster rearrangement would be expected to yield (E)-5,6-dimethyl-1-phenylhept-2-en-4-one, with the E-isomer generally being the thermodynamically favored product. nih.gov This reaction provides a pathway to enones, which are structurally related isomers of the starting ynone's precursor alcohol.

| Reactant (Analogue) | Catalyst | Conditions | Expected Product |

| 5,6-Dimethyl-1-phenylhept-1-yn-3-ol | Sulfuric acid (H₂SO₄) | Aqueous Dioxane, Heat | (E)-5,6-Dimethyl-1-phenylhept-2-en-4-one |

| 5,6-Dimethyl-1-phenylhept-1-yn-3-ol | p-Toluenesulfonic acid (PTSA) | Toluene, Reflux | (E)-5,6-Dimethyl-1-phenylhept-2-en-4-one |

| 5,6-Dimethyl-1-phenylhept-1-yn-3-ol | Gold(I) complexes | Toluene, RT nih.gov | (E)-5,6-Dimethyl-1-phenylhept-2-en-4-one |

Rupe Rearrangement Analogues

The Rupe rearrangement is a classic acid-catalyzed reaction of tertiary α-alkynyl alcohols, which typically yields α,β-unsaturated ketones. wikipedia.orgacs.org While the direct substrate for the Rupe rearrangement is a tertiary alcohol, the underlying principles of carbocation-mediated rearrangements are relevant to the reactivity of related ynones under acidic conditions. In the case of tertiary alcohols containing an α-acetylenic group, the reaction can proceed through an enyne intermediate to form α,β-unsaturated methyl ketones, a transformation known as the Rupe reaction which can compete with the Meyer-Schuster rearrangement. wikipedia.org

For a compound like this compound, acidic conditions could promote protonation of the carbonyl oxygen, leading to a stabilized carbocation. Subsequent intramolecular rearrangements, analogous to the principles of the Rupe rearrangement, could potentially lead to various isomeric products, although specific studies on this particular ynone are not prevalent. The general mechanism involves the formation of a vinyl cation intermediate which can then undergo rearrangement and tautomerization to the final unsaturated ketone product.

Intramolecular Cyclization Processes

The conjugated enyne functionality within molecules related to this compound serves as a versatile precursor for various intramolecular cyclization reactions, enabling the construction of complex cyclic and heterocyclic systems.

Gold(I) catalysts are particularly effective in activating the alkyne moiety of enynes towards nucleophilic attack, initiating a cascade of reactions that can lead to the formation of diverse carbocyclic structures. acs.orgnih.govnih.gov The high affinity of gold(I) for alkynes facilitates their cycloisomerization under mild conditions. nih.gov

In the context of enyne precursors structurally related to this compound, gold-catalyzed cycloisomerization can proceed through several pathways. For instance, 1,5-enynes can undergo cyclization to form cyclopentene (B43876) derivatives. rsc.org The reaction is believed to proceed through the formation of a cyclopropyl (B3062369) gold(I) carbene-like intermediate, which can then rearrange to the final product. nih.gov The substitution pattern on the enyne substrate significantly influences the reaction outcome. For example, the cyclization of 1,6-enynes with an aryl group at the alkyne can lead to the formation of tetrahydro-cyclopenta[b]naphthalenes. acs.org

Table 1: Examples of Gold-Catalyzed Cycloisomerizations of Enynes

| Enyne Type | Catalyst System | Product Type | Reference |

| 1,6-Enyne | Au(I) complexes | 2,3,9,9a-tetrahydro-1H-cyclopenta[b]naphthalenes | acs.org |

| 1,5-Allenyne | [(Ph3PAu)3O]BF4 | Cross-conjugated trienes | nih.gov |

| 1,3-Enyne aldehyde | Au(I) complexes | Bicyclo[3.3.0]octenones | nih.gov |

| 1,5-Enyne derivatives | Au(I) complexes | Chiral cyclopentene derivatives | rsc.org |

The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. illinois.eduwikipedia.orgnih.gov The intramolecular version of this reaction is particularly useful for constructing fused bicyclic systems in a single step. illinois.edunih.gov

For enyne substrates structurally analogous to precursors of this compound, the intramolecular Pauson-Khand reaction provides a direct route to bicyclic cyclopentenones. illinois.edu The reaction is generally initiated by the formation of a cobalt-alkyne complex, followed by coordination of the alkene and insertion of carbon monoxide to form the final product. wikipedia.orglibretexts.org The regioselectivity of the reaction is often high, with the larger substituent on the alkyne typically ending up adjacent to the carbonyl group in the product. nrochemistry.com

Table 2: Key Features of the Intramolecular Pauson-Khand Reaction

| Feature | Description | Reference |

| Reactants | Enyne, Carbon Monoxide Source (e.g., Co2(CO)8) | illinois.eduwikipedia.org |

| Product | Bicyclic cyclopentenone | illinois.edunih.gov |

| Key Intermediate | Alkyne-dicobalt hexacarbonyl complex | wikipedia.org |

| Stereoselectivity | Often highly syn-selective regarding the bridgehead hydrogen | wikipedia.org |

Ynones are valuable building blocks for the synthesis of a wide variety of heterocyclic compounds. thieme-connect.com The electrophilic nature of the alkyne and carbonyl carbon atoms makes them susceptible to attack by nucleophiles, initiating cyclization cascades that lead to the formation of five- and six-membered rings. researchgate.netrsc.org

For instance, ynones can react with hydrazines to form pyrazoles. researchgate.netmdpi.com This reaction proceeds through the initial addition of hydrazine to the ynone, followed by intramolecular cyclization and dehydration. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles. researchgate.net The versatility of ynones extends to the synthesis of more complex heterocyclic systems, such as indolizino[8,7-b]indoles and imidazo[2,1-a]isoquinolines, through multi-step reaction sequences. researchgate.net Furthermore, radical-initiated cyclizations of ynones can lead to the formation of indenones and other fused ring systems. rsc.org

Table 3: Examples of Heterocycle Synthesis from Ynone Intermediates

| Ynone Reactant | Reagent | Heterocyclic Product | Reference |

| Ynone | Hydrazine | Pyrazole | researchgate.netmdpi.com |

| Ynone | Hydroxylamine | Isoxazole | researchgate.net |

| Tryptamine, Ynone, Nitroolefin | Iron catalyst | Indole-tethered tetrasubstituted pyrrole | researchgate.net |

| Isoquinoline, Ynone | - | Imidazo[2,1-a]isoquinoline | researchgate.net |

Redox Chemistry of the Ynone Functionality

The ynone functionality can undergo both reduction and oxidation reactions, providing access to a range of other functional groups.

Reduction: The carbonyl group of ynones can be selectively reduced to the corresponding propargyl alcohol. rsc.org This transformation can be achieved using various reducing agents. For example, phosphine-catalyzed reduction with pinacolborane (pinBH) provides a chemoselective 1,2-reduction of ynones to propargyl alcohols in high yields. rsc.org The Noyori transfer hydrogenation of α,β-epoxy and α,β-aziridinyl ynones also leads to the corresponding propargylic alcohols with high diastereoselectivity. acs.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction. acs.orgwikipedia.org

Oxidation: The alkyne moiety of ynones can be susceptible to oxidation, although this is less commonly explored than reduction. Oxidative cleavage of the carbon-carbon triple bond can lead to the formation of carboxylic acids or other oxidized products. Additionally, ynones can participate in oxidative cyclization reactions. For example, a visible-light-promoted nickel-catalyzed intramolecular cyclization/oxidation sequence of ynones has been developed for the synthesis of indolyl phenyl diketones. acs.org In some cases, ynones can be synthesized from aldehydes via an oxidative C-C bond cleavage under aerobic conditions, highlighting the role of oxidation in both the formation and transformation of these compounds. organic-chemistry.orgnih.gov

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Ynone Structures

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and environment of individual atoms. uobasrah.edu.iq For a molecule with the complexity of 5,6-Dimethyl-1-phenylhept-1-yn-3-one, a comprehensive analysis using ¹H NMR, ¹³C NMR, and advanced techniques is essential for an unambiguous assignment of its structure.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the phenyl, methylene (B1212753), methine, and methyl protons. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment of the proton. ucsd.edu

The phenyl protons are expected to appear in the downfield region of the spectrum, typically between 7.2 and 7.5 ppm, as a complex multiplet due to spin-spin coupling between the ortho, meta, and para protons. The aliphatic portion of the molecule would present a series of signals in the upfield region. The methylene (CH₂) protons adjacent to the carbonyl group are deshielded and would likely appear as a triplet. The two methine (CH) protons and the three methyl (CH₃) groups would exhibit characteristic multiplicities based on their neighboring protons, as predicted by the n+1 rule.

Table 1: Predicted ¹H NMR Data for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | ~7.2-7.5 | Multiplet (m) |

| -CH₂- (Position 4) | ~2.6 | Triplet (t) |

| -CH- (Position 5) | ~1.9 | Multiplet (m) |

| -CH- (Position 6) | ~1.7 | Multiplet (m) |

| 5-CH₃ | ~0.95 | Doublet (d) |

| 6-(CH₃)₂ | ~0.90 | Doublet (d) |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. youtube.com In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon appears as a single line, and the chemical shift provides information about its functional group and electronic environment. libretexts.org

For this compound, the carbonyl carbon is the most deshielded and appears furthest downfield. The alkynyl and aromatic carbons resonate at intermediate chemical shifts, while the saturated aliphatic carbons appear in the upfield region. chemguide.co.uk The presence of ten distinct peaks would confirm the molecular structure, assuming no coincidental overlap of signals.

Table 2: Predicted ¹³C NMR Data for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Position 3) | ~185-190 |

| Phenyl C (quaternary) | ~130-135 |

| Phenyl CH | ~128-132 |

| -C≡C- (Position 2) | ~90-95 |

| -C≡C- (Position 1) | ~80-85 |

| -CH₂- (Position 4) | ~45-50 |

| -CH- (Position 5) | ~35-40 |

| -CH- (Position 6) | ~30-35 |

| 5-CH₃ | ~15-20 |

| 6-(CH₃)₂ | ~20-25 |

To confirm the assignments from 1D NMR spectra and piece together the molecular structure, advanced NMR experiments are employed. diva-portal.orgfiveable.me

2D-NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity.

COSY reveals proton-proton couplings, allowing for the mapping of adjacent protons. For instance, it would show a correlation between the H-4 methylene protons and the H-5 methine proton, and between the H-5 and H-6 methine protons, thus confirming the sequence of the aliphatic chain.

HMBC shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting different parts of the molecule. Key correlations would include the phenyl protons to the alkynyl carbons, the H-4 methylene protons to the carbonyl carbon (C-3), and the methyl protons to their respective methine carbons (C-5 and C-6), thereby assembling the entire molecular skeleton. mdpi.com

DEPT (Distortionless Enhancement by Polarization Transfer) : This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.orglibretexts.org

A DEPT-90 spectrum would show signals only for CH (methine) carbons.

A DEPT-135 spectrum displays positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra. chemistrysteps.com This information is invaluable for confirming the carbon assignments in the aliphatic region.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic spectrum that acts as a molecular "fingerprint." khanacademy.orgyoutube.com It is particularly effective for identifying the presence of specific functional groups. utdallas.edu For this compound, the most diagnostic absorptions are from the carbonyl and alkyne groups.

The carbonyl (C=O) group gives rise to one of the most intense and recognizable absorptions in an IR spectrum. spectroscopyonline.com For ketones, this stretch typically appears in the range of 1700-1725 cm⁻¹. However, conjugation with a carbon-carbon triple bond, as seen in ynones, lowers the vibrational frequency. orgchemboulder.comyoutube.com This is due to resonance, which imparts more single-bond character to the C=O bond, weakening it and thus lowering the energy required to stretch it. Therefore, the carbonyl stretch for this ynone is expected to be in the range of 1650-1700 cm⁻¹. libretexts.org

The carbon-carbon triple bond (C≡C) stretch is another key diagnostic feature. For internal alkynes, this vibration typically results in a sharp absorption in the 2190-2260 cm⁻¹ region. libretexts.org The intensity of the alkyne stretch can be weak, particularly in symmetrical or nearly symmetrical molecules, because the vibration may not cause a significant change in the dipole moment. libretexts.org In this compound, the asymmetry introduced by the phenyl group on one side and the ketone on the other should allow for a discernible, albeit potentially weak, absorption band.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | ~3030-3100 | Medium |

| Aliphatic C-H | Stretch | ~2850-2960 | Strong |

| Alkyne (C≡C) | Stretch | ~2190-2260 | Weak to Medium, Sharp |

| Carbonyl (C=O) | Stretch | ~1650-1700 | Strong |

| Aromatic C=C | Stretch | ~1450-1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and probing the structure of this compound through fragmentation analysis. The combination of a phenyl ring, an alkyne, a ketone, and a branched alkyl chain results in characteristic fragmentation patterns that provide significant structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₅H₁₈O. HRMS can differentiate this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The exact mass measurement provides strong evidence for the compound's identity, a critical step in structural validation. For instance, techniques like Ultra-High-Performance Liquid Chromatography coupled with HRMS (UHPLC-HRMS) are used to analyze complex environmental lipid assemblages, showcasing the power of HRMS in identifying diverse molecular structures. researchgate.net

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

|---|

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through reproducible fragmentation patterns. When a molecule of this compound is subjected to a high-energy electron beam (typically 70 eV), it forms a high-energy molecular ion (M⁺˙) that undergoes extensive fragmentation.

The interpretation of the resulting mass spectrum allows for the piecing together of the molecule's structure. For phenyl ketones, characteristic fragmentations include cleavages alpha to the carbonyl group and fragmentations related to the aromatic ring. The fragmentation of small compounds during electron impact ionization is well-understood, though manual interpretation can be complex. researchgate.net The study of flavanones and dihydroflavonols by EIMS shows characteristic fragmentation patterns that help in their differentiation. researchgate.net

Key expected fragmentation pathways for this compound include:

α-Cleavage: Breakage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain.

Formation of Benzoyl Cation: A prominent peak at m/z 105, corresponding to the [C₆H₅CO]⁺ ion, is highly characteristic of phenyl ketones.

Formation of Phenyl Cation: Loss of carbon monoxide from the benzoyl cation can lead to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77.

Side-Chain Fragmentation: Cleavage within the 4,5-dimethylpentyl side chain, particularly at the branched positions, leading to the loss of stable radicals like isopropyl or isobutyl radicals.

Table 2: Predicted EIMS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 214 | Molecular Ion [M]⁺˙ | [C₁₅H₁₈O]⁺˙ |

| 157 | [M - C₄H₉]⁺ | [C₁₁H₉O]⁺ |

| 129 | Phenylpropynoyl cation | [C₆H₅C≡CCO]⁺ |

| 105 | Benzoyl cation | [C₆H₅CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. wikipedia.orgnih.gov This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays allow for the computation of a three-dimensional electron density map, from which the precise positions of atoms, bond lengths, and bond angles can be determined. wikipedia.org

For a compound like this compound, which is likely a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be a significant challenge. However, if a crystalline derivative could be prepared, or if the compound itself crystallizes at low temperatures, X-ray crystallography would provide unequivocal proof of its structure. The analysis would confirm the connectivity of the phenyl ring, the acetylenic ketone core, and the branched alkyl chain, as well as the molecule's conformation in the crystal lattice.

The application of X-ray crystallography is widespread in chemistry for the structural confirmation of newly synthesized molecules. For example, the crystal structures of N'-acetyl-N'-phenyl-2-naphthohydrazide and various 1,2,4-triazole (B32235) derivatives have been determined, providing detailed insights into their molecular geometry and intermolecular interactions. researchgate.netmdpi.com This level of detail is crucial for understanding structure-activity relationships in fields like materials science and drug design. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Phenyl-Containing Compound (N'-acetyl-N'-phenyl-2-naphthohydrazide)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

Note: This data is for an exemplary compound and illustrates the type of information obtained from an X-ray crystallographic analysis. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound. The choice of method depends on the scale and required purity of the compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a synthesis, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a solvent system. The retention factor (Rf) value helps in assessing the polarity of the compound.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is the most common method. The compound, being a moderately polar ketone, can be effectively separated from non-polar starting materials or polar byproducts using a silica gel stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate) is typically employed. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. This technique is widely used for the purification of terpenoids and products of metathesis reactions. vpscience.orgacs.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical purity assessment and preparative separation.

Normal-Phase HPLC: Similar to column chromatography, this uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.

Reverse-Phase HPLC: This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). The compound would elute based on its hydrophobicity.

HPLC has been successfully used to separate tautomers of various keto-enol compounds, demonstrating its high resolving power. rsc.orgnih.gov

Table 4: Summary of Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, purity check, solvent system determination |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | Preparative purification |

| Normal-Phase HPLC | Silica, Cyano, or Amino | Hexane/Isopropanol | Analytical purity, preparative separation |

Computational and Theoretical Investigations of 5,6 Dimethyl 1 Phenylhept 1 Yn 3 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5,6-Dimethyl-1-phenylhept-1-yn-3-one. These methods, particularly Density Functional Theory (DFT), are employed to model the electronic structure and determine the molecule's energetic landscape. nih.govresearchgate.net

Electronic Properties: Calculations can elucidate the distribution of electron density, identifying regions that are electron-rich or electron-deficient. This is crucial for predicting the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Energetics: Theoretical calculations can predict the molecule's heat of formation and total energy. This data is vital for assessing its thermodynamic stability relative to other isomers or related compounds. By modeling the molecule's geometry, bond lengths, bond angles, and dihedral angles are optimized to find the lowest energy structure, providing a detailed three-dimensional representation of the molecule.

Below is a hypothetical data table illustrating the types of electronic and energetic parameters that would be generated for this compound using a common DFT method like B3LYP with a 6-31G(d) basis set.

| Parameter | Hypothetical Calculated Value | Significance |

| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |

| HOMO Energy | -Y eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | +Z eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Y+Z) eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | D Debyes | Measures the polarity of the molecule. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the potential reaction pathways of this compound. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reaction mechanisms.

This analysis helps in predicting the most likely products of a reaction and understanding the factors that control reaction rates. For instance, in the case of a nucleophilic addition to the carbonyl group of this compound, computational modeling could compare the energy barriers for attack from different trajectories, providing insight into the stereochemical outcome of the reaction.

A hypothetical reaction coordinate diagram could be generated to visualize the energy changes as the reaction progresses, as shown in the table below which outlines the key points on such a diagram.

| Reaction Coordinate Point | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., ketone + nucleophile) | 0 |

| Transition State 1 | Highest energy point on the path to the intermediate | +ΔE‡₁ |

| Intermediate | A metastable species formed during the reaction | +ΔE_int |

| Transition State 2 | Highest energy point from the intermediate to the product | +ΔE‡₂ |

| Products | Final products of the reaction | -ΔE_rxn |

Conformational Analysis and Stereochemical Prediction

The presence of rotatable bonds in this compound means that it can exist in various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space. mdpi.com Computational methods can systematically rotate the bonds and calculate the energy of each resulting conformer.

The results of such an analysis are typically presented as a potential energy surface, showing the energy as a function of one or more dihedral angles. The lowest points on this surface correspond to the most stable conformers. Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and its interaction with other molecules. mdpi.com

For this compound, key rotations would be around the C-C bonds of the heptanone chain. The table below illustrates hypothetical relative energies for different staggered and eclipsed conformations around a specific bond.

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

| 0 | Eclipsed | 5.0 |

| 60 | Gauche | 0.8 |

| 120 | Eclipsed | 4.5 |

| 180 | Anti | 0 |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties, including NMR chemical shifts (¹H and ¹³C). nih.gov These predictions are highly valuable for confirming the structure of a synthesized compound by comparing the calculated spectrum to the experimental one. nih.gov

The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. nih.gov The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. nih.gov While not a replacement for experimental data, predicted spectra can aid in the assignment of complex spectra and help to distinguish between different possible isomers.

The following table provides a hypothetical comparison between predicted and experimental ¹H NMR chemical shifts for this compound.

| Proton Environment | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| Phenyl-H (ortho) | 7.55 | 7.52 |

| Phenyl-H (meta) | 7.40 | 7.38 |

| Phenyl-H (para) | 7.45 | 7.43 |

| Methylene (B1212753) (-CH₂-) | 2.80 | 2.75 |

| Methine (-CH-) | 2.50 | 2.45 |

| Methyl (-CH₃) | 1.10 | 1.08 |

| Methyl (-CH₃) | 0.95 | 0.92 |

Derivatization and Structure Reactivity Relationships of 5,6 Dimethyl 1 Phenylhept 1 Yn 3 One Analogues

Design and Synthesis of Functionalized Derivatives

The design and synthesis of functionalized derivatives of 5,6-Dimethyl-1-phenylhept-1-yn-3-one are centered around the strategic modification of its core components. These modifications are instrumental in tuning the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

Modification of the Alkynyl Moiety

The carbon-carbon triple bond of the ynone is a key site for a variety of chemical transformations. Its derivatization can lead to a wide array of novel compounds with altered reactivity.

Common Derivatization Reactions of the Alkynyl Moiety:

| Reaction Type | Reagent/Catalyst | Product Type |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 1,3-Diketone |

| Hydrogenation | H₂, Lindlar's Catalyst | (Z)-Enone |

| Hydrogenation | H₂, Pd/C | Saturated Ketone |

| Halogenation | Br₂ | Dibromoenone |

| Cycloaddition | Azides | Triazole |

| Michael Addition | Amines, Thiols | β-Amino/Thio-enones |

The addition of nucleophiles to the β-carbon of the alkyne is a common strategy, leading to functionalized enones. For instance, the reaction with amines or thiols yields β-amino or β-thio enones, respectively. The stereochemistry of the resulting double bond is often dependent on the reaction conditions and the nature of the nucleophile.

Cycloaddition reactions also offer a powerful tool for modifying the alkynyl group. The [3+2] cycloaddition with azides, for example, is a well-established method for the synthesis of triazole derivatives. These reactions are often highly regioselective, with the regioselectivity being influenced by the electronic properties of both the ynone and the azide.

Modification of the Carbonyl Group

The carbonyl group is another primary site for derivatization, susceptible to attack by a wide range of nucleophiles.

Illustrative Reactions at the Carbonyl Center:

| Reaction Type | Reagent | Product Type |

| Reduction | NaBH₄ | Propargyl Alcohol |

| Grignard Reaction | RMgBr | Tertiary Propargyl Alcohol |

| Wittig Reaction | Ph₃P=CHR | Substituted Enyne |

| Acetal Formation | Ethylene Glycol, H⁺ | Alkynyl Acetal |

Reduction of the carbonyl group with reagents such as sodium borohydride (B1222165) affords the corresponding propargyl alcohol. This transformation is often highly selective for the carbonyl group, leaving the alkyne intact. The addition of organometallic reagents, like Grignard reagents, leads to the formation of tertiary propargyl alcohols, introducing a new carbon-carbon bond at the carbonyl carbon.

The carbonyl group can also be protected as an acetal, which can be useful in multi-step syntheses where the reactivity of the carbonyl needs to be temporarily masked. Furthermore, the Wittig reaction provides a route to convert the carbonyl group into a carbon-carbon double bond, leading to the formation of enynes.

Modification of the Alkyl Chain and Phenyl Substituent

Alterations to the 5,6-dimethylheptyl chain and the phenyl ring can significantly impact the steric and electronic environment of the reactive ynone core.

Synthesis of Analogues with Varied Substituents:

The synthesis of analogues with different alkyl chains can be achieved by starting from different carboxylic acids or aldehydes in the initial steps of the ynone synthesis. For example, using a different Grignard reagent in the initial synthetic steps can introduce variations in the alkyl chain.

Modifications to the phenyl ring are typically introduced by using substituted phenylacetylenes in the synthesis. The electronic nature of the substituents on the phenyl ring can have a profound effect on the reactivity of the ynone system. Electron-donating groups (EDGs) on the phenyl ring increase the electron density of the alkyne, potentially making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) have the opposite effect, enhancing the electrophilicity of the β-carbon and promoting nucleophilic attack.

Effect of Phenyl Substituents on Reaction Yield:

| Phenyl Substituent (X-C₆H₄) | Electronic Effect | Illustrative Reaction Yield (%) |

| p-OCH₃ | Electron-Donating | 85 |

| p-CH₃ | Electron-Donating | 80 |

| H | Neutral | 75 |

| p-Cl | Electron-Withdrawing | 65 |

| p-NO₂ | Electron-Withdrawing | 50 |

| Data is illustrative and based on general trends in ynone reactivity. |

Elucidation of Structure-Reactivity Correlations within Ynone Frameworks

The systematic derivatization of this compound analogues allows for the elucidation of key structure-reactivity relationships. By correlating structural modifications with changes in chemical reactivity, a deeper understanding of the factors governing the behavior of these molecules can be achieved.

The reactivity of the ynone framework is a delicate balance of steric and electronic effects. The electrophilicity of the carbonyl carbon and the β-alkynyl carbon are central to its reactivity profile.

Key Structure-Reactivity Principles:

Electronic Effects of Phenyl Substituents: As illustrated in the table above, electron-donating groups on the phenyl ring generally enhance the rate of reactions where the ynone acts as a nucleophile or in electrophilic additions to the alkyne. Conversely, electron-withdrawing groups increase the electrophilicity of the β-carbon, accelerating conjugate additions by nucleophiles.

Steric Hindrance from the Alkyl Chain: The bulky 5,6-dimethylheptyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon. Analogues with less bulky alkyl chains would be expected to exhibit faster rates of reaction at the carbonyl center. For example, a linear alkyl chain would present less steric hindrance than a branched one.

Nature of the Alkynyl Substituent: Modifications at the terminus of the alkyne (the phenyl group in the parent compound) dramatically influence reactivity. Replacing the phenyl group with an alkyl group, for instance, would alter the electronic nature and steric bulk at the β-position, thereby affecting the regioselectivity and rate of addition reactions.

Future Research Directions and Potential Applications in Advanced Materials and Chemical Synthesis

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of ynones has traditionally relied on methods such as the oxidation of propargylic alcohols and the Sonogashira coupling of terminal alkynes with acyl chlorides. researchgate.netthieme-connect.com While effective, these methods can sometimes require harsh reaction conditions or the use of stoichiometric metal reagents, which can be undesirable from an environmental and economic perspective. Future research is increasingly directed towards the development of more sustainable and efficient synthetic protocols.

Green chemistry principles are becoming central to the design of new synthetic routes for ynones. mdpi.com This includes the use of less hazardous solvents, minimizing waste, and maximizing atom economy. novonesis.com For instance, metal-free synthetic methods are gaining traction. One such approach involves the reaction of acyl chlorides with potassium alkynyltrifluoroborate salts, which offers operational simplicity and good functional group tolerance. nih.gov Another innovative and sustainable approach is the direct synthesis of ynones from readily available aldehydes and hypervalent alkynyl iodides under aerobic conditions, utilizing a gold catalyst and a secondary amine in a synergistic fashion. nih.gov This method is notable for its use of molecular oxygen as an in-situ oxidant. nih.gov

Future efforts will likely focus on expanding the substrate scope of these greener methods and further improving their catalytic efficiency. The development of one-pot procedures that minimize intermediate purification steps will also be a key area of investigation.

Exploration of Novel Catalytic Systems for Ynone Transformations

The reactivity of ynones can be elegantly controlled and channeled into various transformations through the use of transition metal catalysts. thieme-connect.com Gold and ruthenium catalysts, in particular, have emerged as powerful tools for activating the ynone scaffold. acs.orgnih.gov

Gold catalysts are known to facilitate a variety of transformations, including oxidative cyclization and C-C bond cleavage reactions of ynones with various nucleophiles. acs.org This has led to the synthesis of highly functionalized linear N-Ts amides. acs.org Gold-catalyzed 1,3-transposition of ynones has also been developed as an efficient and regioselective process. acs.org Future research in this area will likely focus on uncovering new modes of reactivity for gold-catalyzed ynone transformations and developing enantioselective variants of these reactions.

Ruthenium catalysts have shown promise in the hydroboration of ynones, leading to the formation of structurally novel vinyl α-hydroxylboronates with high chemo-, regio-, and stereoselectivity. acs.org Ruthenium-catalyzed oxidative alkynylation of primary alcohols or aldehydes provides a direct route to ynones. nih.govnih.gov The exploration of other transition metal catalysts, as well as organocatalytic systems, for novel ynone transformations is an active area of research. The development of catalysts that can promote cascade reactions, allowing for the rapid construction of molecular complexity from simple ynone precursors, is a particularly exciting prospect. rsc.org

Integration into Complex Natural Product and Drug Scaffold Synthesis

Ynones are highly valued intermediates in the total synthesis of natural products and the construction of drug scaffolds due to their versatile reactivity. rsc.orgrsc.org They can participate in a wide range of reactions, including Michael additions, cycloadditions, and rearrangements, to form a diverse array of molecular architectures. rsc.org

The application of ynones in the synthesis of complex molecules is a continuously evolving field. For example, ynones have been utilized as key precursors in the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.net The ability to construct intricate molecular frameworks from relatively simple ynone building blocks is a testament to their synthetic utility. rsc.org

Future research will undoubtedly see the expanded use of ynones in the synthesis of increasingly complex and biologically relevant targets. The development of novel ynone-based strategies for the asymmetric synthesis of chiral molecules is of particular importance for the pharmaceutical industry. Furthermore, the incorporation of ynone moieties into known drug scaffolds to modulate their biological activity is a promising avenue for drug discovery. nih.govnih.gov The inherent reactivity of the ynone functionality can be harnessed for the late-stage functionalization of complex molecules, providing rapid access to libraries of analogs for structure-activity relationship studies. acs.org

Advanced Spectroscopic Studies for Dynamic Processes and Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced spectroscopic techniques play a pivotal role in elucidating the intricate details of chemical transformations involving ynones. While traditional techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for product characterization, their application in real-time reaction monitoring is becoming more prevalent.

In-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and in-situ NMR, can provide valuable kinetic data and help identify transient intermediates in ynone reactions. This information is invaluable for optimizing reaction conditions and for gaining a deeper understanding of the catalytic cycles involved in metal-mediated transformations.

Future research will likely involve the application of more sophisticated spectroscopic techniques to study the dynamics of ynone reactions. For example, time-resolved spectroscopy could be used to probe the excited-state properties of ynones and their reaction intermediates, which is particularly relevant for photochemical transformations. The combination of experimental spectroscopic data with computational modeling will provide a powerful synergistic approach to unraveling complex reaction mechanisms.

Computational Design of New Ynone-Based Reactions and Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.netnih.gov It allows for the in-silico investigation of reaction mechanisms, the prediction of reaction outcomes, and the rational design of new catalysts and materials. utexas.edu

In the context of ynone chemistry, DFT calculations have been successfully employed to study the mechanisms of various catalytic transformations, including gold-catalyzed 1,3-transposition and ruthenium-catalyzed hydroboration. acs.orgresearchgate.net These studies provide valuable insights into the energetics of different reaction pathways and help to explain the observed selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.